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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

Cat. No.: B10787186 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: 13-Methyltetradecanoic acid (13-MTD), also known as isopentadecanoic acid, is a

branched-chain saturated fatty acid demonstrating significant potential in the realm of drug

development, particularly in oncology. Initially identified in soy fermentation products, this

molecule has garnered attention for its ability to selectively induce apoptosis in various cancer

cell lines with minimal toxicity to normal cells.[1][2] This technical guide provides a

comprehensive overview of 13-MTD, consolidating its physicochemical properties, biological

activity, and detailed experimental protocols to support further research and development.

Physicochemical Properties
13-Methyltetradecanoic acid is a C15 saturated fatty acid with a methyl group at the 13th

carbon position.[1] Its unique branched structure differentiates it from more common straight-

chain fatty acids and is key to its biological activity.
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Property Value Source(s)

IUPAC Name 13-methyltetradecanoic acid [1]

Synonyms
Isopentadecanoic acid, 13-

Methylmyristic acid, iso-C15:0
[3][4]

CAS Number 2485-71-4 [3]

Molecular Formula C₁₅H₃₀O₂ [3]

Molecular Weight 242.40 g/mol [3]

Physical State Solid [3]

Melting Point 50.2 °C [5]

Boiling Point 189 °C (at 12 Torr) [5]

Solubility
Soluble in Chloroform,

Ethanol, Ether
[3][5]

Occurrence and Biosynthesis
Natural Occurrence
13-Methyltetradecanoic acid is found in various natural sources, most notably in certain

bacteria and soy fermentation products.[1][2] It is a component of the cellular fatty acids in

bacteria such as Streptomyces and is also present in dairy fat and ruminant meat.

Biosynthesis in Bacteria
In bacteria, the biosynthesis of branched-chain fatty acids like 13-MTD diverges from straight-

chain fatty acid synthesis at the initial priming step. Instead of using acetyl-CoA as a primer, the

synthesis utilizes branched-chain α-keto acids derived from amino acids like valine, leucine,

and isoleucine.

For iso-fatty acids with an even number of carbons, isobutyryl-CoA (derived from valine) is the

primer. For iso-fatty acids with an odd number of carbons, like 13-MTD (an iso-C15 fatty acid),

isovaleryl-CoA (derived from leucine) serves as the starting block. Following this initial priming,
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the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-

CoA by the fatty acid synthase (FAS) II system.[1][6]

Amino Acid Precursors Branched-Chain Primers

Valine Isobutyryl-CoA

Leucine Isovaleryl-CoA

Fatty Acid Synthase (FAS) II System
(+ Malonyl-CoA)

e.g., for iso-C14:0, iso-C16:0

e.g., for iso-C15:0

Branched-Chain Fatty AcidsElongation

Click to download full resolution via product page

Biosynthesis of Branched-Chain Fatty Acids.

Biological Activity and Mechanism of Action
The primary therapeutic interest in 13-MTD stems from its pro-apoptotic activity against a range

of human cancer cells.[1][2] Studies have shown its efficacy in T-cell lymphomas, bladder

cancer, prostate cancer, and breast cancer cell lines.[2][3][6]

Induction of Apoptosis via PI3K/Akt and MAPK Signaling
13-MTD induces mitochondrial-mediated apoptosis by modulating key signaling pathways that

govern cell survival and proliferation.[1][6]

PI3K/Akt Pathway Inhibition: A primary mechanism of 13-MTD is the down-regulation of

phosphorylated Akt (p-Akt).[1][3] Akt is a kinase that promotes cell survival; its inhibition is a

critical step in initiating apoptosis. By reducing p-Akt levels, 13-MTD disrupts this pro-survival

signaling.[3]

MAPK Pathway Modulation: 13-MTD also activates components of the MAPK pathway,

specifically p38 and c-Jun N-terminal kinase (JNK), which are involved in stress-induced

apoptosis.[6]
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Mitochondrial Dysregulation: The modulation of these pathways leads to changes in the

expression of Bcl-2 family proteins. 13-MTD down-regulates the anti-apoptotic protein Bcl-2

and up-regulates the pro-apoptotic protein Bax.[6] This shift in balance disrupts the

mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.

[6]

Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade,

notably the cleavage and activation of caspase-3, an executioner caspase that orchestrates

the dismantling of the cell.[3][6] This is often accompanied by the cleavage of poly (ADP-

ribose) polymerase (PARP).[3]
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Apoptosis Induction Pathway of 13-MTD.

Quantitative Biological Data
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13-MTD has demonstrated potent anti-proliferative effects across various cancer cell lines. The

half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.

Cell Line Cancer Type
IC₅₀ / ID₅₀
Value (µg/mL)

IC₅₀ Value (µM) Source(s)

Jurkat T-cell Lymphoma
25.74 ± 3.50 (at

48h)
~106.2 [3]

Hut78 T-cell Lymphoma
31.29 ± 2.27 (at

48h)
~129.1 [3]

EL4 T-cell Lymphoma
31.53 ± 5.18 (at

48h)
~130.1 [3]

K-562 Leukemia 10 - 25 ~41.2 - 103.1 [2]

MCF7 Breast Cancer 10 - 25 ~41.2 - 103.1 [2]

DU 145 Prostate Cancer 10 - 25 ~41.2 - 103.1 [2]

BxPC3
Pancreatic

Cancer
10 - 25 ~41.2 - 103.1 [2]

HCT 116 Colon Cancer 10 - 25 ~41.2 - 103.1 [2]

Note: µM values are calculated based on a molecular weight of 242.4 g/mol .

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of 13-MTD.

Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol is used to assess the effect of 13-MTD on cancer cell viability and to determine its

IC₅₀ value.

Materials:

Cancer cell line of interest
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Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

96-well flat-bottom plates

13-Methyltetradecanoic acid (stock solution in DMSO or ethanol)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

Phosphate-Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of

complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for

cell attachment.[7]

Compound Treatment: Prepare serial dilutions of 13-MTD in complete medium from the

stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of

the diluted 13-MTD solutions (including a vehicle-only control).

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C,

5% CO₂.[8]

MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well. Incubate

for 4 hours at 37°C.[5][7] Viable cells with active mitochondria will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each

well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 10-15

minutes to ensure complete dissolution.[7]

Absorbance Reading: Measure the absorbance of each well at 490 nm or 570 nm using a

microplate reader.[5][7]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the 13-MTD concentration and use non-

linear regression to determine the IC₅₀ value.[7]

Analysis of Protein Phosphorylation (Western Blot)
This protocol details the steps to analyze the phosphorylation status of proteins like Akt in

response to 13-MTD treatment.

Materials:

6-well plates

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (2x)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (5% BSA in TBST)

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt)

HRP-conjugated secondary antibody

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Lysis: Plate cells in 6-well plates and treat with 13-MTD as described for the

MTT assay. After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis
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buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9][10]

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.[9]

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix

the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5

minutes. Load equal amounts of protein (20-30 µg) into each well of an SDS-PAGE gel and

perform electrophoresis.[9][11]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room

temperature.[12] b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt)

diluted in blocking buffer overnight at 4°C with gentle agitation.[10] c. Wash the membrane

three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10

minutes each with TBST.

Signal Detection: Apply the ECL substrate to the membrane and capture the

chemiluminescent signal using a digital imaging system.

Analysis: Quantify band intensities using densitometry software. To ensure equal loading, the

membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-

actin) or the total protein of interest (e.g., total Akt).[9]

Extraction and Analysis of Fatty Acids (GC-MS)
This protocol outlines a general workflow for the extraction of fatty acids from bacterial cultures

and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
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Workflow for GC-MS Analysis of Bacterial Fatty Acids.
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Procedure Outline:

Sample Collection: Harvest bacterial cells from a liquid culture by centrifugation.[13]

Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction, commonly using a

Bligh-Dyer method with a chloroform:methanol:water mixture.[14] An internal standard (a

fatty acid not present in the sample, e.g., heptadecanoic acid) should be added for

quantification.

Saponification and Methylation: The extracted lipids are saponified (using a base like sodium

methoxide) to release the fatty acids from complex lipids, followed by methylation to convert

them into fatty acid methyl esters (FAMEs).[14] An alternative is direct transesterification

using an acidic catalyst like anhydrous HCl in methanol.[14]

FAME Extraction: The FAMEs are then extracted from the reaction mixture into an organic

solvent like hexane.[14]

GC-MS Analysis: The hexane layer containing the FAMEs is injected into the GC-MS. The

FAMEs are separated based on their boiling points and retention times on the GC column

and identified by their characteristic mass spectra. Quantification is achieved by comparing

the peak area of 13-MTD-methyl ester to the peak area of the internal standard and a

standard curve.[15]

Relevance in Drug Development and Future Outlook
13-Methyltetradecanoic acid represents a promising candidate for cancer chemotherapy due

to its potent and selective pro-apoptotic activity.[2] Its ability to inhibit the PI3K/Akt pathway, a

frequently dysregulated cascade in human cancers, makes it a molecule of high interest.

Furthermore, in vivo studies have shown that it can effectively inhibit tumor growth in xenograft

models with no significant toxic side effects observed at therapeutic doses.[2]

The low toxicity profile of 13-MTD is a significant advantage over conventional

chemotherapeutic agents.[16] Future research should focus on elucidating its full range of

molecular targets, optimizing its formulation for enhanced bioavailability, and exploring its

potential in combination therapies to overcome drug resistance. The detailed protocols and

consolidated data in this guide serve as a foundational resource for scientists dedicated to

advancing this promising molecule from the laboratory to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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